Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 4-piperidone under basic conditions to form the intermediate 1-[3-(trifluoromethyl)benzoyl]-4-piperidinone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including enzyme inhibition and receptor activation or inhibition .
Comparison with Similar Compounds
Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate can be compared with other compounds containing the trifluoromethyl group, such as:
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group.
Trifluoromethylphenylpiperidine: A structurally similar compound with a piperidine ring and a trifluoromethyl group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the piperidinylidene and acetate functionalities, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-2-24-15(22)10-12-6-8-21(9-7-12)16(23)13-4-3-5-14(11-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKDWLPWFAGAPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382405 |
Source
|
Record name | Ethyl {1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-20-2 |
Source
|
Record name | Ethyl {1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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